molecular formula C12H18N2O2 B8206579 2-(1-Boc-3-piperidinylidene)acetonitrile

2-(1-Boc-3-piperidinylidene)acetonitrile

Cat. No.: B8206579
M. Wt: 222.28 g/mol
InChI Key: SNIXSVYUUCIRRS-POHAHGRESA-N
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Description

2-(1-Boc-3-piperidinylidene)acetonitrile is a heterocyclic compound featuring a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an acetonitrile substituent at the 3-position via a double bond. The Boc group enhances stability during synthesis and modulates reactivity, making the compound valuable in pharmaceutical intermediates and organic synthesis.

Properties

IUPAC Name

tert-butyl (3Z)-3-(cyanomethylidene)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h6H,4-5,8-9H2,1-3H3/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIXSVYUUCIRRS-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=CC#N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC/C(=C/C#N)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Boc-3-piperidinylidene)acetonitrile typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and acetonitrile. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Boc-3-piperidinylidene)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-(1-Boc-3-piperidinylidene)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and its role in drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(1-Boc-3-piperidinylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

2-(1-Benzylpiperidin-4-ylidene)acetonitrile
  • Molecular Formula : C₁₄H₁₆N₂
  • Key Features : Benzyl group at the piperidine nitrogen and acetonitrile at the 4-position.
  • Structural Impact : The benzyl group increases lipophilicity compared to Boc, influencing solubility and metabolic stability. The double bond position (4 vs. 3) alters conjugation and electronic distribution .
2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile
  • Molecular Formula : C₁₃H₁₄N₂
  • Key Features : Pyrrolidine (5-membered ring) instead of piperidine, with a benzyl group.
2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile
  • Molecular Formula : C₁₀H₉N₃OS
  • Key Features : Triazole ring with a methoxyphenyl group and thioacetonitrile substituent.
  • Structural Impact : The triazole ring introduces hydrogen-bonding capability, while the nitrile group enhances electrophilicity .

Physicochemical Properties

Compound Solubility Stability Analytical Data (HPLC) Reference
2-(1-Boc-3-piperidinylidene)acetonitrile Expected solubility in organic solvents (e.g., CH₃CN, DCM). Boc group hydrolyzes under acidic conditions. N/A (predicted retention time ~10–12 min via C18 column).
2-(1-Benzylpiperidin-4-ylidene)acetonitrile Soluble in ethanol, DMF; insoluble in water. Stable under alkaline conditions. Purity >95% (Agilent 1260 HPLC, Zorbax SB C18).
2-(5-Methoxyphenyl-triazolylthio)acetonitrile Soluble in ethanol, alkaline solutions. Sensitive to prolonged exposure to HCl. Purity 85–92% (HPLC/DAD-MS, gradient elution).

Biological Activity

2-(1-Boc-3-piperidinylidene)acetonitrile, also known as tert-butyl (3E)-3-(cyanomethylene)-1-piperidinecarboxylate, is a chemical compound with the molecular formula C12H18N2O2. This compound has garnered interest in various fields of research due to its potential biological activity and interactions with biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 222.28 g/mol
  • CAS Number : 1159982-27-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity, leading to various physiological effects. Its mechanism involves:

  • Binding to active sites on enzymes or receptors.
  • Altering the conformation and function of these biomolecules.
  • Influencing signaling pathways related to cellular processes.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis, although detailed studies are still required to confirm these effects.
  • Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

Research Findings and Case Studies

A variety of studies have explored the biological effects of this compound:

Table 1: Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivityInhibition of bacterial growth in vitro; specific strains affected remain under investigation.
Anticancer ActivityInduced apoptosis in cancer cell lines; further studies needed for mechanism elucidation.
Neuroprotective EffectsPotential modulation of neurotransmitter release; requires more extensive testing.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activities
2-(1-Boc-3-piperidinylidene)acetaldehydeSimilar piperidine structure; aldehyde groupModerate antimicrobial activity
2-(1-Boc-3-piperidinylidene)acetoneKetone functional group; similar reactivityLimited anticancer effects observed
2-(1-Boc-3-piperidinylidene)acetic acidCarboxylic acid group; increased solubilityEnhanced neuroprotective effects noted

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